

Compound of Interest

Compound Name: 3-(2,2,2-Trifluoroethoxy)aniline

Cat. No.: B172331

In-Depth Technical Guide: 3-(2,2,2-trifluoroethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-(2,2,2-trifluoroethoxy)aniline**, a fluorinated aromatic amine of significant interest in me

Physicochemical Properties

3-(2,2,2-trifluoroethoxy)aniline is a solid at ambient temperature.^[8] Its molecular structure, featuring a trifluoroethoxy group on an aniline ring, impa

Table 1: Physicochemical Data for 3-(2,2,2-trifluoroethoxy)aniline

Property
Molecular Formula
Molecular Weight
Physical Form
CAS Number
IUPAC Name

Synthesis Protocol

A plausible synthetic route to **3-(2,2,2-trifluoroethoxy)aniline** involves a two-step process starting from 3-nitrophenol. The first step is a Williamson e

Experimental Protocol: Synthesis of 3-(2,2,2-trifluoroethoxy)aniline

Step 1: Synthesis of 1-nitro-3-(2,2,2-trifluoroethoxy)benzene

- To a solution of 3-nitrophenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1
- Stir the mixture at room temperature for 30 minutes.
- Add 2,2,2-trifluoroethyl triflate or a similar trifluoroethylating agent (1.2 eq) dropwise to the reaction mixture.
- Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and pour it into water.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to yield 1-nitro-3-(2,2,2-trifluoroethoxy)benzene.

Step 2: Synthesis of **3-(2,2,2-trifluoroethoxy)aniline**

- Dissolve the 1-nitro-3-(2,2,2-trifluoroethoxy)benzene (1.0 eq) from the previous step in a solvent such as ethanol or ethyl acetate.
- Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere. Alternatively, you can use a chemical reducing agent like iron powder and ammonium chloride.
- Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
- If using catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst.
- If using a chemical reducing agent, neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography or distillation to obtain **3-(2,2,2-trifluoroethoxy)aniline**.

Spectroscopic Data (Predicted)

While experimental spectra for **3-(2,2,2-trifluoroethoxy)aniline** are not widely available in the public domain, the following data are predicted based on computational models.

Table 2: Predicted Spectroscopic Data for **3-(2,2,2-trifluoroethoxy)aniline**

Technique
¹ H NMR (CDCl ₃)
¹³ C NMR (CDCl ₃)
IR (Infrared)
Mass Spec. (EI)

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Applications in Research and Development

The strategic incorporation of fluorine into drug candidates can significantly enhance their pharmacokinetic ;

3-(2,2,2-trifluoroethoxy)aniline serves as a valuable building block for the synthesis of a wide range of more

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Safety Information

3-(2,2,2-trifluoroethoxy)aniline is classified as a warning-level hazard. It is harmful if swallowed, in contact with skin, or if inhaled.

Conclusion

3-(2,2,2-trifluoroethoxy)aniline is a valuable fluorinated building block with significant potential in drug discovery and agrochemical synthesis.

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